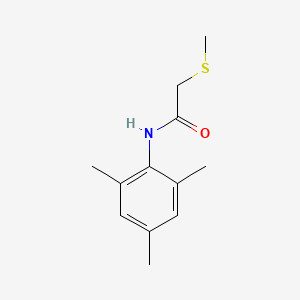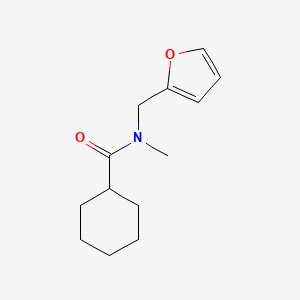
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTA or TMA-2, and it belongs to the family of substituted amphetamines. MTA has a complex molecular structure, and its synthesis requires specialized knowledge and techniques.
Mecanismo De Acción
MTA acts as a potent serotonin receptor agonist, affecting the 5-HT2A and 5-HT2C receptors. It also has a moderate affinity for dopamine and norepinephrine receptors. MTA's mechanism of action is similar to that of other substituted amphetamines, such as MDMA and LSD. MTA's effects on serotonin receptors are believed to be responsible for its therapeutic effects, including its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. MTA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to promote neurogenesis. Additionally, MTA has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for serotonin receptors, making it a useful tool for studying the role of serotonin in various neurological disorders. Additionally, MTA's effects on dopamine and norepinephrine receptors make it a useful tool for studying the role of these neurotransmitters in various neurological disorders.
One limitation of MTA is that it has a complex molecular structure, making it difficult to synthesize. Additionally, MTA's effects on multiple neurotransmitter systems make it challenging to study the specific mechanisms underlying its therapeutic effects.
Direcciones Futuras
There are several future directions for research on MTA. One direction is to study its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. Another direction is to study its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, future research could focus on elucidating the specific mechanisms underlying MTA's therapeutic effects and developing more efficient synthesis methods for MTA.
Métodos De Síntesis
The synthesis of MTA involves several steps and requires specialized knowledge and techniques. The first step involves the preparation of 2,4,6-trimethylphenylacetonitrile, which is then converted into the corresponding amide using thionyl chloride. The resulting amide is then reacted with methyl thiolacetate to yield MTA. The synthesis of MTA is a complex process, and it requires the use of specialized equipment and reagents. Therefore, it is essential to follow strict safety protocols during the synthesis process.
Aplicaciones Científicas De Investigación
MTA has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and post-traumatic stress disorder. MTA has also been studied for its potential use as a cognitive enhancer and as a treatment for addiction. Additionally, MTA has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-5-9(2)12(10(3)6-8)13-11(14)7-15-4/h5-6H,7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHHVODKDRDYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide](/img/structure/B7513364.png)




![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)




![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)